molecular formula C14H18O4S B3034509 Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate CAS No. 1821022-18-7

Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate

Cat. No.: B3034509
CAS No.: 1821022-18-7
M. Wt: 282.36
InChI Key: IWUXUMPMYUOEIY-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate is a useful research compound. Its molecular formula is C14H18O4S and its molecular weight is 282.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution is an essential method in asymmetric synthesis, allowing for the separation of racemates into enantiomerically pure compounds. This process is crucial for producing chiral molecules, which have widespread applications in pharmaceuticals, agrochemicals, and materials science. The development of chiral catalysts for asymmetric reactions, including alcohols, epoxides, amines, alkenes, and sulfur compounds, underscores the importance of precise and efficient synthetic methodologies in modern chemistry (Pellissier, 2011).

Antimicrobial Agents

The study of antimicrobial agents is critical for addressing the challenges posed by infectious diseases and the emergence of antibiotic-resistant pathogens. Compounds like p-Cymene, which exhibit a range of biological activities including antimicrobial effects, are of particular interest. Research into these compounds' mechanisms of action and potential applications in healthcare highlights the ongoing need for new substances with antimicrobial properties to treat communicable diseases (Marchese et al., 2017).

Biofouling Prevention in Membrane Systems

Biofouling of membrane systems, especially in reverse osmosis technologies for water purification, poses significant challenges to the sustainability of water resources. The exploration of non-oxidizing biocides to prevent and control biofouling without harming the membrane material or producing toxic byproducts is crucial for enhancing the efficiency and safety of these technologies. This research underscores the importance of developing eco-friendly and effective antifouling agents (Da-Silva-Correa et al., 2022).

Antioxidant Capacity Assays

Understanding the antioxidant capacity of various compounds is vital for evaluating their potential health benefits and applications in food science, pharmacology, and materials science. Studies on the ABTS/PP decolorization assay and other methods for assessing antioxidant capacity provide critical insights into the mechanisms of action of antioxidants and their implications for human health and disease prevention (Ilyasov et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl 4-pentenoate, suggests that if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately. In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Properties

IUPAC Name

benzyl (2R)-2-methyl-2-methylsulfonylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUXUMPMYUOEIY-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate
Reactant of Route 2
Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate
Reactant of Route 3
Reactant of Route 3
Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate
Reactant of Route 4
Reactant of Route 4
Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate
Reactant of Route 5
Reactant of Route 5
Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate
Reactant of Route 6
Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.